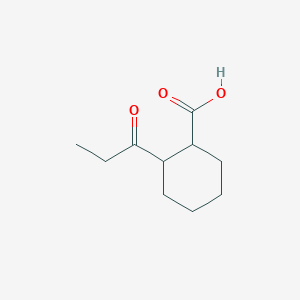

2-propanoylcyclohexane-1-carboxylic acid

Description

2-Propanoylcyclohexane-1-carboxylic acid (IUPAC name: 1-(propan-2-yl)cyclohexane-1-carboxylic acid) is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a propanoyl (isobutyryl) substituent at position 2 of the ring. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170 Da and a CAS number of 1127-07-7 . The molecule contains one cyclohexane ring, two rotatable bonds, and a 90% carbon bond saturation (Fsp³), contributing to its conformational rigidity . This compound is utilized as a building block in organic synthesis and pharmaceutical research due to its balanced hydrophobicity and structural versatility .

Properties

IUPAC Name |

2-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPZNRMJHWDYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanoylcyclohexane-1-carboxylic acid can be synthesized through several methods:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.

Industrial Production Methods

Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. For example, the oxidation of cyclohexane can produce cyclohexanone, which can then be further oxidized to cyclohexanone carboxylic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Propanoylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products

Oxidation: More oxidized carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Esters, amides.

Scientific Research Applications

Medicinal Chemistry

a. Pharmaceutical Intermediates

2-Propanoylcyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For example, it can be utilized in the development of anti-inflammatory drugs by modifying its carboxylic acid group to form more potent derivatives.

b. Drug Design

The compound's ability to participate in nucleophilic acyl substitution reactions makes it a valuable building block in drug design. Researchers have been exploring its potential as a scaffold for new drug candidates targeting specific diseases, including cancer and metabolic disorders.

Polymer Chemistry

a. Synthesis of Polymeric Materials

In polymer chemistry, 2-propanoylcyclohexane-1-carboxylic acid is used to create polyesters and polyamides through condensation reactions. Its functionality allows for the formation of high-performance materials with desirable mechanical properties.

b. Coating Applications

The compound can also be incorporated into coating formulations, providing enhanced adhesion and durability. Its compatibility with various solvents makes it suitable for applications in paints and coatings where chemical resistance is required.

Biochemistry

a. Crosslinking Agents

In biochemical applications, 2-propanoylcyclohexane-1-carboxylic acid can act as a crosslinking agent for proteins and peptides. This property is particularly useful in the development of biomolecular probes and for immobilizing biomolecules on solid supports for assays and diagnostics.

b. Enzyme Inhibitors

Research has indicated that derivatives of this compound may exhibit enzyme inhibitory activity, which could be harnessed for therapeutic purposes. Studies are ongoing to evaluate its efficacy against specific enzyme targets involved in metabolic pathways.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Anti-inflammatory Agents | To develop derivatives of 2-propanoylcyclohexane-1-carboxylic acid | Several derivatives showed enhanced anti-inflammatory activity compared to the parent compound. |

| Development of High-performance Polymers | To explore the use of 2-propanoylcyclohexane-1-carboxylic acid in polymer synthesis | Resulted in polymers with improved thermal stability and mechanical strength. |

| Evaluation as a Crosslinking Agent | To assess the efficacy of 2-propanoylcyclohexane-1-carboxylic acid in protein crosslinking | Demonstrated effective crosslinking with various proteins, enhancing assay sensitivity. |

Mechanism of Action

The mechanism of action of 2-propanoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane-1-Carboxylic Acid Derivatives

Key Observations :

- Substituent Diversity: The propanoyl group in the target compound is less bulky than the benzoyl group in CIS-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid but more polar than alkyl chains (e.g., 2-ethyl-butyl in 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid ).

- Electronic Effects: Aromatic substituents (e.g., phenyl in 2-phenylcyclohexane-1-carboxylic acid) introduce electron-withdrawing or donating effects, altering the acidity of the carboxylic acid group compared to the propanoyl derivative .

Physicochemical Properties

Table 2: Property Comparison

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity: The propanoyl derivative’s logP of 3.18 is intermediate between the more hydrophilic 1-amino-2-phenylcyclohexanecarboxylic acid (logP ~2.5) and the highly lipophilic CIS-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (logP ~4.0) .

- Polar Surface Area: The amino group in 1-amino-2-phenylcyclohexanecarboxylic acid increases polarity (66 Ų), enhancing solubility in aqueous media compared to the propanoyl analog (37 Ų) .

Conformational and Reactivity Differences

- Conformational Preferences: The phenyl group in 1-amino-2-phenylcyclohexanecarboxylic acid induces chair conformations with axial or equatorial substituent orientations, impacting steric interactions and biological activity . In contrast, the propanoyl group’s smaller size may allow greater conformational flexibility .

- Reactivity: The propanoyl ketone group can participate in keto-enol tautomerism or nucleophilic additions, whereas alkyl-substituted derivatives (e.g., 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid) lack such reactivity .

Biological Activity

2-Propanoylcyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological effects, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of 2-propanoylcyclohexane-1-carboxylic acid can be represented as follows:

This compound features a cyclohexane ring with a propanoyl group attached to a carboxylic acid functionality, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-propanoylcyclohexane-1-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that carboxylic acids can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. The mechanism involves the diffusion of these acids across the cell membrane, where they acidify the cytoplasm .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Caffeic Acid | 50 | Membrane disruption |

| Propanoic Acid | 30 | Cytoplasmic acidification |

| 2-Propanoylcyclohexane-1-carboxylic acid | TBD | TBD |

Anticancer Properties

The anticancer potential of 2-propanoylcyclohexane-1-carboxylic acid is supported by its ability to inhibit specific cancer cell lines. A study on related compounds has shown that certain derivatives can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression by regulating gene expression .

Case Study: HDAC Inhibition

In vitro studies demonstrated that derivatives of cyclohexane carboxylic acids exhibited significant HDAC inhibitory activity, leading to reduced proliferation of cancer cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating promising therapeutic potential.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of similar compounds. Results indicated that while some related carboxylic acids showed moderate activity, further investigation into the structure-activity relationship is necessary .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Caffeic Acid | 92.9 | 17.5 |

| p-Coumaric Acid | 51.7 | 50.0 |

| 2-Propanoylcyclohexane-1-carboxylic acid | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.